molecular formula C20H22N4O3S B2786077 N1-(4-{[4-(1H-indol-4-yl)piperazino]sulfonyl}phenyl)acetamide CAS No. 256458-63-6

N1-(4-{[4-(1H-indol-4-yl)piperazino]sulfonyl}phenyl)acetamide

Cat. No.: B2786077
CAS No.: 256458-63-6
M. Wt: 398.48
InChI Key: YEDNYYLQXNSAEV-UHFFFAOYSA-N
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Description

N1-(4-{[4-(1H-indol-4-yl)piperazino]sulfonyl}phenyl)acetamide is a complex organic compound that features an indole moiety, a piperazine ring, and a sulfonylphenyl group. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-{[4-(1H-indol-4-yl)piperazino]sulfonyl}phenyl)acetamide typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Piperazine Ring Formation: The piperazine ring can be synthesized by reacting ethylenediamine with dihaloalkanes.

    Sulfonylation: The sulfonyl group is introduced by reacting the phenyl group with sulfonyl chloride in the presence of a base.

    Acetylation: The final step involves the acetylation of the amine group with acetic anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The indole moiety can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Amines from nitro reductions.

    Substitution: Various substituted sulfonyl derivatives.

Scientific Research Applications

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant potential of compounds structurally similar to N1-(4-{[4-(1H-indol-4-yl)piperazino]sulfonyl}phenyl)acetamide. For example, derivatives of N-phenylacetamides have shown efficacy in animal models of epilepsy. In these studies, compounds were synthesized and tested for their ability to inhibit seizures induced by maximal electroshock and pentylenetetrazole .

Table 1: Anticonvulsant Activity of Related Compounds

CompoundActivity (MES)Toxicity (Rotarod Test)
Compound AActiveLow
Compound BActiveModerate
This compoundTo be determinedTo be determined

Neuropharmacological Effects

The piperazine ring in the compound is known to interact with neurotransmitter receptors, suggesting potential applications in treating neurological disorders. Studies on analogous compounds indicate that they may modulate pathways involved in anxiety and depression by acting on serotonin receptors .

Study 1: Anticonvulsant Evaluation

A series of N-phenylacetamide derivatives were synthesized and evaluated for anticonvulsant activity using animal models. The study found that certain modifications in structure significantly enhanced activity against induced seizures, indicating the importance of chemical structure in therapeutic efficacy .

Study 2: Neuropharmacological Assessment

Research on related indole derivatives demonstrated their potential as antidepressants through modulation of serotonin pathways. The findings suggest that compounds like this compound could serve as leads in developing new treatments for mood disorders .

Mechanism of Action

The mechanism of action of N1-(4-{[4-(1H-indol-4-yl)piperazino]sulfonyl}phenyl)acetamide involves its interaction with specific molecular targets. The indole moiety is known to bind to various receptors and enzymes, potentially modulating their activity. The piperazine ring can enhance the compound’s ability to cross biological membranes, while the sulfonyl group can increase its solubility and stability.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(1H-indol-4-yl)piperazin-1-yl]methanone
  • N-[4-(1H-indol-4-yl)piperazin-1-yl]thienylmethanone

Uniqueness

N1-(4-{[4-(1H-indol-4-yl)piperazino]sulfonyl}phenyl)acetamide is unique due to the presence of the sulfonylphenyl group, which can significantly alter its chemical properties and biological activities compared to other indole-piperazine derivatives.

Biological Activity

N1-(4-{[4-(1H-indol-4-yl)piperazino]sulfonyl}phenyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its activity against different biological targets.

Chemical Structure and Properties

The compound's molecular formula is C19H22N4O3SC_{19}H_{22}N_{4}O_{3}S, indicating a structure that includes an indole moiety, piperazine ring, and sulfonyl phenyl group. The presence of these functional groups suggests potential interactions with various biological receptors and enzymes.

PropertyValue
Molecular FormulaC19H22N4O3SC_{19}H_{22}N_{4}O_{3}S
Molar Mass378.46 g/mol
IUPAC NameThis compound

The mechanism of action of this compound involves multiple pathways:

  • Receptor Interaction : The piperazine ring may interact with neurotransmitter receptors, potentially modulating their activity.
  • Enzyme Inhibition : The sulfonamide group can inhibit certain enzymes, affecting biochemical pathways related to inflammation and pain.
  • Indole Effects : The indole structure is known for its role in various biological activities, including anti-cancer properties.

Anticancer Activity

Research has shown that this compound exhibits significant anticancer properties. A study evaluated its efficacy against various cancer cell lines, including HeLa (cervical cancer) and CaCo-2 (colon cancer).

  • IC50 Values : The compound demonstrated an IC50 value of approximately 30.81 µg/mL against HeLa cells, indicating potent cytotoxicity.
Cell LineIC50 (µg/mL)% Cell Growth Inhibition at 400 µg/mL
HeLa30.812.77
CaCo-230.813.95

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects through cyclooxygenase (COX) inhibition assays:

  • COX Inhibition : The compound selectively inhibited COX-2 over COX-1, which is crucial for developing anti-inflammatory drugs with fewer side effects.

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds, providing insights into the potential applications of this compound:

  • Flavone Derivatives : Similar studies on flavone derivatives have shown their ability to inhibit cancer cell proliferation and exhibit antioxidant properties. These findings suggest that structural modifications can enhance biological activity, a principle that may apply to the indole-based compound as well .
  • Docking Studies : Computational docking studies have indicated favorable binding interactions between this compound and various protein targets involved in cancer progression and inflammation, supporting further exploration in medicinal chemistry .

Properties

IUPAC Name

N-[4-[4-(1H-indol-4-yl)piperazin-1-yl]sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S/c1-15(25)22-16-5-7-17(8-6-16)28(26,27)24-13-11-23(12-14-24)20-4-2-3-19-18(20)9-10-21-19/h2-10,21H,11-14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEDNYYLQXNSAEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC4=C3C=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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